molecular formula C16H12ClNO3 B583437 Benoxaprofen-13C,d3 CAS No. 1329840-53-0

Benoxaprofen-13C,d3

Cat. No.: B583437
CAS No.: 1329840-53-0
M. Wt: 305.737
InChI Key: MITFXPHMIHQXPI-KQORAOOSSA-N
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Description

Benoxaprofen-13C,d3 is a stable isotopic labeled compound of benoxaprofen, which is an anti-inflammatory agent. The compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Benoxaprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the benoxaprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the benoxaprofen structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Chemical Reactions Analysis

Benoxaprofen-13C,d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Benoxaprofen-13C,d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic studies to trace the pathways of benoxaprofen in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benoxaprofen.

    Industry: Applied in the development and testing of new pharmaceuticals and in environmental studies to detect pollutants.

Comparison with Similar Compounds

Benoxaprofen-13C,d3 is unique due to its stable isotopic labeling, which allows for precise tracking in scientific studies. Similar compounds include:

    Benoxaprofen: The non-labeled version of the compound, used primarily as an anti-inflammatory agent.

    Ketoprofen: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory properties.

    Naproxen: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.

This compound stands out due to its isotopic labeling, which enhances its utility in research applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,3,3-trideuterio(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFXPHMIHQXPI-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747086
Record name 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329840-53-0
Record name 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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